VH032-PEG3-acetylene

Descripción general

Descripción

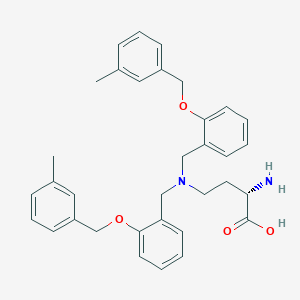

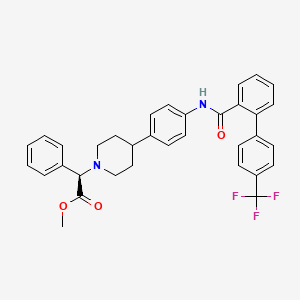

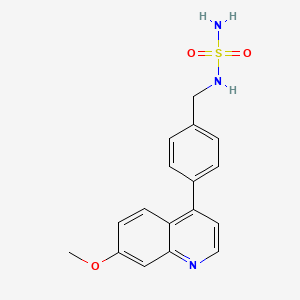

VH032-PEG3-acetylene is a synthesized E3 ligase ligand-linker conjugate that incorporates the VH032 based VHL ligand and a linker used in PROTAC technology . It is a click chemistry reagent, containing an Alkyne group .

Molecular Structure Analysis

The molecular formula of VH032-PEG3-acetylene is C31H42N4O7S . The IUPAC name is (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azapentadec-14-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide .Chemical Reactions Analysis

VH032-PEG3-acetylene contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

VH032-PEG3-acetylene has a molecular weight of 614.75 . It is a solid substance with a light yellow to yellow color .Aplicaciones Científicas De Investigación

E3 Ligase Ligand-Linker Conjugate

VH032-PEG3-acetylene is a synthesized E3 ligase ligand-linker conjugate that incorporates the VH032 based VHL ligand and a linker used in PROTAC technology . This makes it a crucial component in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins within cells .

Click Chemistry Reagent

VH032-PEG3-acetylene is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This property allows it to be used in a variety of chemical reactions and synthesis processes.

Protein Degradation

In the field of protein degradation, VH032-PEG3-acetylene has shown potential. For example, it has been used in the development of a PROTAC capable of effectively degrading the LXRβ protein . This opens up new possibilities for the treatment of diseases related to protein dysregulation.

Drug Development

The unique properties of VH032-PEG3-acetylene make it a valuable tool in drug development. Its ability to degrade specific proteins can be harnessed to develop drugs that target and degrade disease-causing proteins .

Research on Liver X Receptors (LXRs)

VH032-PEG3-acetylene has been used in research on Liver X Receptors (LXRs), which are ligand-dependent transcription factors that regulate cholesterol homeostasis, lipid homeostasis, and immune responses . The development of LXR degraders could provide a complementary strategy to LXR inhibition, offering a new approach to treating diseases like hypercholesterolemia and diabetes .

Biochemical Research

In biochemical research, VH032-PEG3-acetylene can be used to study the ubiquitin-proteasome system, a crucial cellular pathway for protein degradation . Its ability to induce the ubiquitin-proteasome system-dependent degradation of proteins can provide valuable insights into this process .

Mecanismo De Acción

Target of Action

VH032-PEG3-acetylene is a synthesized E3 ligase ligand-linker conjugate . The primary target of this compound is the von Hippel-Lindau (VHL) protein . VHL is a component of the E3 ubiquitin-protein ligase complex, which plays a key role in the ubiquitin-proteasome pathway .

Mode of Action

VH032-PEG3-acetylene incorporates the VH032 based VHL ligand and a linker used in Proteolysis-Targeting Chimera (PROTAC) technology . As a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This interaction allows the compound to bind to its target protein and induce its degradation .

Biochemical Pathways

The compound operates within the ubiquitin-proteasome pathway, a crucial system for protein degradation and turnover . By targeting the VHL protein, VH032-PEG3-acetylene can influence the degradation of specific proteins, thereby affecting various downstream cellular processes .

Pharmacokinetics

Its solubility in dmso is reported to be 50 mg/ml , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of VH032-PEG3-acetylene’s action primarily involve the degradation of target proteins via the ubiquitin-proteasome pathway . This can lead to alterations in cellular processes regulated by these proteins .

Action Environment

It’s worth noting that the compound’s stability and solubility can be affected by storage conditions . For instance, it is recommended to store the compound at -20°C for up to 3 years in powder form, and up to 2 years in solvent at -80°C .

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O7S/c1-6-11-40-12-13-41-14-15-42-19-26(37)34-28(31(3,4)5)30(39)35-18-24(36)16-25(35)29(38)32-17-22-7-9-23(10-8-22)27-21(2)33-20-43-27/h1,7-10,20,24-25,28,36H,11-19H2,2-5H3,(H,32,38)(H,34,37)/t24-,25+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXQNDSXTCIWSG-CERRFVOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)

![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)

![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)

![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)

![1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide](/img/structure/B611615.png)